molecular formula C9H12BFO3 B1398911 (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid CAS No. 1333391-62-0

(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid

Cat. No. B1398911
CAS RN: 1333391-62-0
M. Wt: 198 g/mol
InChI Key: JTZHMOXBRKIIQG-UHFFFAOYSA-N
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Description

“(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid” is a type of organoboron compound. It has a molecular formula of C9H13BO3 and an average mass of 180.009 Da . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Synthesis Analysis

The synthesis of this compound can be achieved through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxymethyl and a fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its boronic acid group. Boronic acids are known for their exceptional stability and environmental benignity . They are also known for their ability to form stable complexes with diols, which makes them useful in various sensing applications .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid” can be used as a reagent in this process .

Protodeboronation

Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Stille Cross-Couplings

“(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid” can also be used as a reagent in the palladium-catalyzed Stille cross-couplings . This reaction is a powerful method for the formation of carbon-carbon bonds .

Synthesis of Bioactive Compounds

The boronic acid moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . This makes “(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid” a valuable building block in the synthesis of bioactive compounds .

Synthesis of Complex Molecules

The protodeboronation of boronic esters has been used in the formal total synthesis of complex molecules such as δ- ( R )-coniceine and indolizidine 209B . This showcases the utility of “(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid” in the synthesis of complex molecules .

Anti-Markovnikov Hydromethylation of Alkenes

Paired with a Matteson–CH 2 –homologation, the protodeboronation protocol allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Mechanism of Action

Target of Action

The primary target of (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

Boronic acids and their esters are known to be only marginally stable in water , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For example, the rate of hydrolysis of boronic esters, including (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid, is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

Safety and Hazards

This compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

Future Directions

The future directions for the use of this compound lie in its potential applications in various areas of research. For instance, it can be used in the development of new borane reagents for the Suzuki–Miyaura (SM) cross-coupling reaction . Furthermore, it can be used in the development of new sensing applications due to the ability of boronic acids to form stable complexes with diols .

properties

IUPAC Name

[2-(ethoxymethyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-14-6-7-3-4-8(11)5-9(7)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZHMOXBRKIIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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